molecular formula C7H13BaO10P B593770 D-Sedoheptulose-7-phosphate (barium salt) CAS No. 17187-72-3

D-Sedoheptulose-7-phosphate (barium salt)

Cat. No. B593770
CAS RN: 17187-72-3
M. Wt: 425.5
InChI Key: CXUFELXUIHDDQP-CQJQEINESA-L
Attention: For research use only. Not for human or veterinary use.
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Description

D-Sedoheptulose-7-phosphate (barium salt) is an intermediate in the pentose phosphate pathway . In this pathway, transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate to generate D-fructose-6-phosphate . It is also an intermediate in carbon fixation in photosynthetic organisms, as well as in the biosynthesis of lipopolysaccharide, amino acids, secondary metabolites, and antibiotics .


Molecular Structure Analysis

The molecular formula of D-Sedoheptulose-7-phosphate (barium salt) is C7H13O10P • Ba . The exact mass is 425.929871 .


Chemical Reactions Analysis

In the pentose phosphate pathway, transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate to generate D-fructose-6-phosphate .


Physical And Chemical Properties Analysis

The molecular weight of D-Sedoheptulose-7-phosphate (barium salt) is 425.47 . The exact mass is 425.929871 . No additional physical and chemical properties were found in the search results.

Scientific Research Applications

  • Preparation and Biological Synthesis : D-Sedoheptulose-7-phosphate can be prepared through both biological and chemical procedures. Biological syntheses tend to be lengthy and cumbersome, but chemical synthesis offers a faster and purer product (McFadden, 1972).

  • Enzymatic Synthesis and Assay : This compound can be synthesized enzymatically from ribose-5-phosphate. The synthesis process can be driven in a specific direction by adding NAD, glyceraldehyde phosphate dehydrogenase, and arsenate (Wood & Poon, 1970).

  • Preparative Scale Synthesis : An enzymatic method for preparing D-sedoheptulose-7-phosphate on a preparative scale has been developed, yielding the disodium salt of the compound in high overall yield (Charmantray et al., 2009).

  • Role in Lipopolysaccharide and Aldoheptose Biosynthesis : D-Sedoheptulose-7-phosphate is an essential precursor in the biosynthesis of L-glycero-D-mannoheptose residues in the lipopolysaccharide of Salmonella. Mutants deficient in this compound produce incomplete heptose-deficient lipopolysaccharides (Eidels & Osborn, 1971; Eidels & Osborn, 1974).

  • Enzymatic Determination : The enzymatic determination of D-sedoheptulose-7-phosphate involves multiple reactions, including catalysis by aldolase and transaldolase, and can be used for precise measurements of this compound in various preparations (Racker, 1965).

  • Pharmaceutical Relevance : Sedoheptulose 7-phosphate cyclases, which utilize this compound, generate cyclic precursors for numerous bioactive natural products, including the antidiabetic drug acarbose and natural sunscreens like mycosporine-like amino acids (Asamizu et al., 2012; Osborn et al., 2017).

Safety And Hazards

The product is not for human or veterinary use . No additional safety and hazard information was found in the search results .

properties

IUPAC Name

barium(2+);[(2R,3S,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUFELXUIHDDQP-CQJQEINESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Sedoheptulose-7-phosphate (barium salt)

Citations

For This Compound
6
Citations
M Sasaki, N Nunomura, T Matsudo - Journal of Agricultural and …, 1991 - ACS Publications
… 2.42 28 D-sedoheptulose 7-phosphate barium salt … a fair amount of HEMF was produced only in the fermented broth in which D-sedoheptulose 7-phosphate barium salt was added. This …
Number of citations: 99 pubs.acs.org
GLA Reijnierse, AR Van Der Horst, K De Kloet… - Clinica Chimica …, 1978 - Elsevier
A radiochemical method for the determination of transketolase activity is reported. It is based on incubation of erythrocyte hemolysates with radioactive ribose 5-phosphate followed by …
Number of citations: 5 www.sciencedirect.com
M Sasaki - Journal of Agricultural and Food Chemistry, 1996 - ACS Publications
… -phosphate monosodium salt, d-ribulose 5-phosphate barium salt, d-xylulose 5-phosphate sodium salt, d-ribose 5-phosphate barium salt, and d-sedoheptulose 7-phosphate barium salt …
Number of citations: 30 pubs.acs.org
B Frommeyer, AW Fiedler, SR Oehler, BT Hanson… - Iscience, 2020 - cell.com
Bacterial degradation of the sugar sulfoquinovose (SQ, 6-deoxy-6-sulfoglucose) produced by plants, algae, and cyanobacteria, is an important component of the biogeochemical carbon …
Number of citations: 30 www.cell.com
W Alexander, S Fiedler, R Oehler, P Franchini… - iris.uniroma1.it
Bacterial degradation of the sugar sulfoquinovose (SQ, 6-deoxy-6-sulfoglucose) produced by plants, algae, and cyanobacteria, is an important component of the biogeochemical carbon …
Number of citations: 5 iris.uniroma1.it
B Frommeyer - 2023 - kops.uni-konstanz.de
6-Deoxy-6-sulfoglucose (sulfoquinovose, SQ) is the polar headgroup of the plant sulfolipids sulfoquinovosyl diacylglycerols (SQDG)(Benson 1963). These lipids are constituents of …
Number of citations: 3 kops.uni-konstanz.de

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